molecular formula C26H27Cl B14323483 1,1'-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) CAS No. 100702-10-1

1,1'-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene)

Cat. No.: B14323483
CAS No.: 100702-10-1
M. Wt: 374.9 g/mol
InChI Key: KRJFOMSCKGGOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) is an organic compound that features a complex aromatic structure It is characterized by the presence of a chloro-substituted phenylethene core flanked by two trimethylbenzene groups

Preparation Methods

The synthesis of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-phenylethene and 2,4,6-trimethylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the chloro-phenylethene with the trimethylbenzene groups.

    Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) involves its interaction with molecular targets and pathways. The chloro group and aromatic rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene) can be compared with similar compounds such as:

    1,1’-(1-Bromo-2-phenylethene-1,2-diyl)bis(2,4,6-trimethylbenzene): This compound has a bromo group instead of a chloro group, which affects its reactivity and applications.

    1,1’-(1-Chloro-2-phenylethene-1,2-diyl)bis(2,4,6-dimethylbenzene):

Properties

CAS No.

100702-10-1

Molecular Formula

C26H27Cl

Molecular Weight

374.9 g/mol

IUPAC Name

2-[1-chloro-2-phenyl-2-(2,4,6-trimethylphenyl)ethenyl]-1,3,5-trimethylbenzene

InChI

InChI=1S/C26H27Cl/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15H,1-6H3

InChI Key

KRJFOMSCKGGOAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)Cl)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.